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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting alkynylation reactions catalyzed by indium(III) bromide (InBr₃). This versatile Lewis

acid catalyst facilitates the formation of carbon-carbon bonds between terminal alkynes and

various electrophiles, offering a mild and efficient methodology for the synthesis of propargylic

alcohols, amines, and ketones. These structural motifs are valuable intermediates in the

synthesis of pharmaceuticals and other biologically active molecules.

Alkynylation of Aldehydes and N,O- or N,S-Acetals
The InBr₃-catalyzed alkynylation of aldehydes provides a direct route to propargylic alcohols.

The reaction proceeds under mild conditions and is applicable to a wide range of aromatic,

heterocyclic, and aliphatic aldehydes.[1] Furthermore, this methodology can be extended to the

alkynylation of N,O- and N,S-acetals for the synthesis of propargylic amines.[1]

Quantitative Data Summary
The following table summarizes the yields of propargylic alcohols from the reaction of various

aldehydes with terminal alkynes in the presence of InBr₃ and a triethylamine (Et₃N) co-catalyst.
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Entry Aldehyde Alkyne Product Time (h) Yield (%)

1
Benzaldehyd

e

Phenylacetyl

ene

1,3-

Diphenylprop

-2-yn-1-ol

1 95

2

4-

Chlorobenzal

dehyde

Phenylacetyl

ene

1-(4-

Chlorophenyl

)-3-

phenylprop-2-

yn-1-ol

1 94

3

4-

Methoxybenz

aldehyde

Phenylacetyl

ene

1-(4-

Methoxyphen

yl)-3-

phenylprop-2-

yn-1-ol

1 96

4

2-

Naphthaldehy

de

Phenylacetyl

ene

1-

(Naphthalen-

2-yl)-3-

phenylprop-2-

yn-1-ol

1.5 93

5 Furfural
Phenylacetyl

ene

1-(Furan-2-

yl)-3-

phenylprop-2-

yn-1-ol

1 92

6
Cinnamaldeh

yde

Phenylacetyl

ene

1-Phenyl-5-

phenylpenta-

1,4-dien-3-ol

2 85

7

Cyclohexane

carboxaldehy

de

Phenylacetyl

ene

1-Cyclohexyl-

3-phenylprop-

2-yn-1-ol

2 88

8
Pivalaldehyd

e

Phenylacetyl

ene

4,4-Dimethyl-

1-phenylpent-

1-yn-3-ol

3 82
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9
Benzaldehyd

e
1-Hexyne

1-

Phenylhept-

2-yn-1-ol

1.5 90

10
Benzaldehyd

e

Trimethylsilyl

acetylene

1-Phenyl-3-

(trimethylsilyl)

prop-2-yn-1-

ol

1 98

Experimental Protocol: General Procedure for the
Alkynylation of Aldehydes

To a stirred solution of the aldehyde (1.0 mmol) and the terminal alkyne (1.2 mmol) in dry

diethyl ether (5 mL) under a nitrogen atmosphere, add triethylamine (1.2 mmol).

Add indium(III) bromide (0.1 mmol, 10 mol%) to the mixture at room temperature.

Stir the reaction mixture at room temperature and monitor the progress by thin-layer

chromatography (TLC).

Upon completion of the reaction, quench the mixture with a saturated aqueous solution of

ammonium chloride (10 mL).

Extract the mixture with diethyl ether (3 x 15 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford the desired propargylic alcohol.
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Caption: Workflow for InBr₃-catalyzed alkynylation of aldehydes.
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Coupling of Acid Chlorides with Alkynylsilanes
The InBr₃-catalyzed coupling of acid chlorides with alkynylsilanes provides an efficient route to

α,β-acetylenic ketones. This method is notable for its mild reaction conditions, short reaction

times, and high yields.[2][3] The use of alkynylsilanes circumvents the need for the often

unstable and difficult-to-handle terminal alkynes in the presence of strong bases.

Quantitative Data Summary
The following table summarizes the yields of α,β-acetylenic ketones from the reaction of

various acid chlorides with (trimethylsilyl)acetylene catalyzed by InBr₃.
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Entry Acid Chloride Product Time (min) Yield (%)

1 Benzoyl chloride

1-Phenyl-3-

(trimethylsilyl)pro

p-2-yn-1-one

15 92

2
4-Chlorobenzoyl

chloride

1-(4-

Chlorophenyl)-3-

(trimethylsilyl)pro

p-2-yn-1-one

20 90

3
4-Methylbenzoyl

chloride

1-(p-Tolyl)-3-

(trimethylsilyl)pro

p-2-yn-1-one

15 94

4
4-Nitrobenzoyl

chloride

1-(4-

Nitrophenyl)-3-

(trimethylsilyl)pro

p-2-yn-1-one

30 88

5
Cinnamoyl

chloride

1-Phenyl-5-

(trimethylsilyl)pe

nt-1-en-4-yn-3-

one

25 85

6
Hexanoyl

chloride

1-

(Trimethylsilyl)oc

t-1-yn-3-one

45 82

7
Cyclohexanecarb

onyl chloride

1-Cyclohexyl-3-

(trimethylsilyl)pro

p-2-yn-1-one

60 80

Experimental Protocol: General Procedure for the
Coupling of Acid Chlorides with Alkynylsilanes

To a solution of the acid chloride (1.0 mmol) and the alkynylsilane (1.2 mmol) in dry

dichloromethane (10 mL) under a nitrogen atmosphere, add indium(III) bromide (0.05 mmol,

5 mol%).
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Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

Upon completion, dilute the reaction mixture with dichloromethane (10 mL) and wash with

water (2 x 10 mL).

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford the desired α,β-acetylenic ketone.

Proposed Reaction Mechanism
The catalytic cycle is believed to commence with the activation of the terminal alkyne by the

Lewis acidic InBr₃. This coordination enhances the acidity of the acetylenic proton, which is

then abstracted by a base (e.g., Et₃N), generating an indium acetylide species. This

nucleophilic acetylide then attacks the electrophilic carbonyl carbon of the aldehyde or acid

chloride. Subsequent workup liberates the propargylic product and regenerates the catalyst.

Activation

Acetylide Formation

Nucleophilic Attack

Product Formation

R¹-C≡C-H [R¹-C≡C-H•••InBr₃]

InBr₃

R¹-C≡C-InBr₂

- H⁺

Base (e.g., Et₃N)

AdductR²-C(=O)-X
(X = H, Cl)

Propargylic Product

 

InBr₃ (Regenerated)

Aqueous Workup
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Click to download full resolution via product page

Caption: Proposed mechanism for InBr₃-catalyzed alkynylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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